molecular formula C8H11N3O2 B12928546 N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide CAS No. 79898-99-0

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide

Cat. No.: B12928546
CAS No.: 79898-99-0
M. Wt: 181.19 g/mol
InChI Key: RFNPAJMKCOVSRV-UHFFFAOYSA-N
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Description

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a methyl group at position 6 and an acetamide group at position 2. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide can be achieved through several organic synthetic routes. One common method involves the reaction of 6-methyluracil with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group at position 6 can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

N-((6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)acetamide can be compared with other pyrimidinone derivatives, such as:

  • N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
  • 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications.

Properties

CAS No.

79898-99-0

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]acetamide

InChI

InChI=1S/C8H11N3O2/c1-5-3-8(13)11-7(10-5)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12)(H,10,11,13)

InChI Key

RFNPAJMKCOVSRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CNC(=O)C

Origin of Product

United States

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